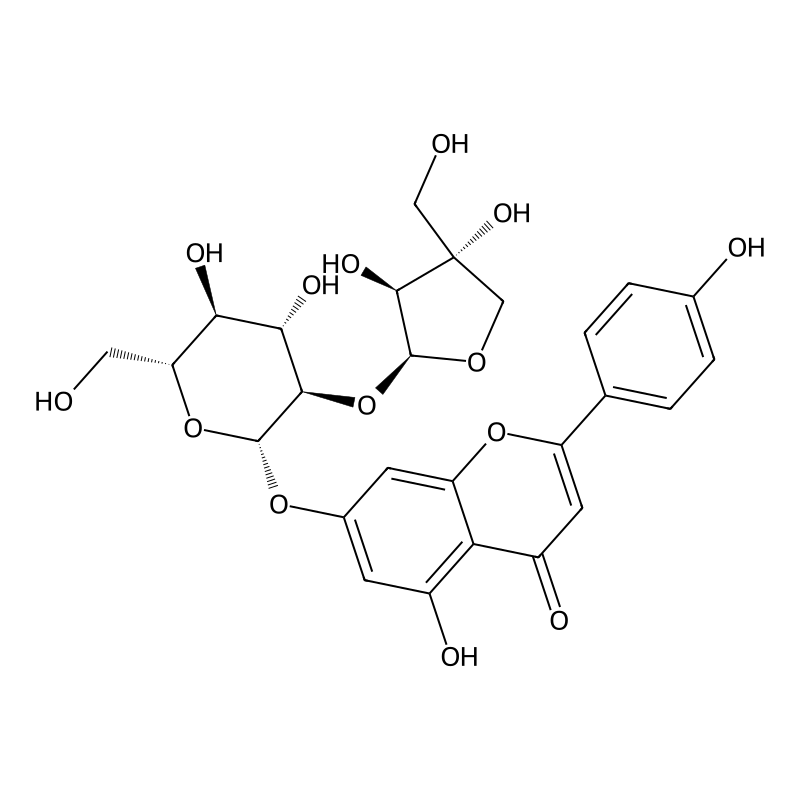Phytochemical Standards
CAS No.:546-43-0
Molecular Formula:C15H20O2
Molecular Weight:232.32 g/mol
Availability:
In Stock
CAS No.:26544-34-3
Molecular Formula:C26H28O14
Molecular Weight:564.5 g/mol
Availability:
In Stock
CAS No.:2611-67-8
Molecular Formula:C27H31O16·Cl
Molecular Weight:647 g/mol
Availability:
In Stock
CAS No.:61303-13-7
Molecular Formula:C29H36O15
Molecular Weight:624.6 g/mol
Availability:
In Stock
CAS No.:208599-88-6
Molecular Formula:C59H96O27
Molecular Weight:1237.4 g/mol
Availability:
In Stock
CAS No.:1131009-93-2
Molecular Formula:C33H40O20
Molecular Weight:756.7 g/mol
Availability:
In Stock





![5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure-2d/800/S3315233.png)